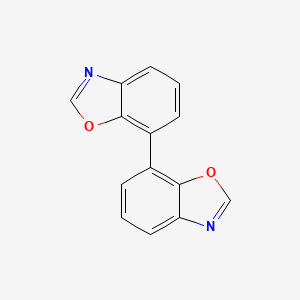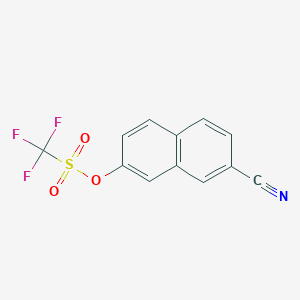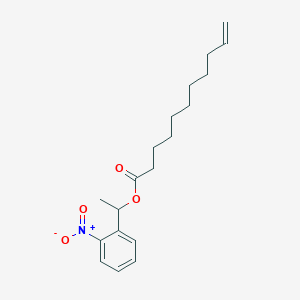![molecular formula C35H50Si2 B14248548 [(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) CAS No. 220625-89-8](/img/structure/B14248548.png)
[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) is a complex organic compound that features a fluorene core substituted with hexyl chains and ethynyl groups, capped with trimethylsilane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) typically involves the following steps:
Starting Materials: The synthesis begins with 9,9-dihexylfluorene, which is brominated to form 2,7-dibromo-9,9-dihexylfluorene.
Sonogashira Coupling: The dibromo compound undergoes a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. This reaction forms the ethynyl-substituted fluorene derivative.
Purification: The final product is purified using column chromatography to obtain [(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketone derivatives.
Reduction: The compound can be reduced to form the corresponding alkane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Nucleophiles like fluoride ions (e.g., from tetrabutylammonium fluoride) can be used to replace the trimethylsilyl groups.
Major Products
Oxidation: Formation of diketone derivatives.
Reduction: Formation of alkane derivatives.
Substitution: Formation of various substituted fluorene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent charge transport properties.
Materials Science: Employed in the synthesis of conjugated polymers and copolymers for use in flexible electronic devices.
Chemical Sensors: Utilized in the development of chemical sensors due to its ability to form stable films with high sensitivity to various analytes.
Mécanisme D'action
The mechanism of action of [(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) primarily involves its electronic properties. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. The hexyl chains provide solubility in organic solvents, facilitating processing and film formation. The ethynyl groups contribute to the rigidity and planarity of the molecule, enhancing its electronic properties.
Comparaison Avec Des Composés Similaires
[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) can be compared with other similar compounds such as:
9,9-Dihexyl-2,7-dibromofluorene: Used as an intermediate in the synthesis of various fluorene derivatives.
Poly(9,9-dioctyl-9H-fluorene-2,7-diyl): A polymer used in OLEDs and other electronic applications.
9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butylcarbazole): Another fluorene derivative used in organic electronics.
The uniqueness of [(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) lies in its combination of ethynyl and trimethylsilyl groups, which provide distinct electronic and solubility properties compared to other fluorene derivatives.
Propriétés
Numéro CAS |
220625-89-8 |
|---|---|
Formule moléculaire |
C35H50Si2 |
Poids moléculaire |
526.9 g/mol |
Nom IUPAC |
2-[9,9-dihexyl-7-(2-trimethylsilylethynyl)fluoren-2-yl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C35H50Si2/c1-9-11-13-15-23-35(24-16-14-12-10-2)33-27-29(21-25-36(3,4)5)17-19-31(33)32-20-18-30(28-34(32)35)22-26-37(6,7)8/h17-20,27-28H,9-16,23-24H2,1-8H3 |
Clé InChI |
GOTPXQPMPFVSMI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1(C2=C(C=CC(=C2)C#C[Si](C)(C)C)C3=C1C=C(C=C3)C#C[Si](C)(C)C)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14248465.png)

![4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14248478.png)





![1-(4-Chlorophenyl)-3-[[3-(4-chlorophenyl)-3-oxopropyl]-methylamino]propan-1-one;hydrochloride](/img/structure/B14248525.png)

![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N-methylnicotinamide](/img/structure/B14248538.png)
![3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid](/img/structure/B14248540.png)


